

Bioactivity comparison of substituted cyclohexanone derivatives derived from cyclohexene

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Compound of Interest		
Compound Name:	Cyclohexene	
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A Comparative Guide to the Bioactivity of Substituted Cyclohexanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The cyclohexanone scaffold is a versatile platform in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the bioactivity of various substituted cyclohexanone derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information is supported by quantitative data from published studies and includes detailed experimental protocols for key bioassays to facilitate further research and development.

Quantitative Bioactivity Data of Substituted Cyclohexanones

The following table summarizes the bioactivity of several classes of substituted cyclohexanone derivatives, offering a comparative overview of their efficacy against different biological targets.



Compound Class	Specific Derivative	Bioactivity Type	Assay Target	Quantitative Data (IC50/MIC)
Diarylidene Cyclohexanones	2,6-bis-(3'- ethoxy, 4'- hydroxybenzylide ne)- cyclohexanone	Anti- inflammatory	Cyclooxygenase (COX) Enzyme	IC50: 13.53 μM[1]
2,6-bis-(3'- bromo, 4'- methoxybenzylid ene)- cyclohexanone	Anti- inflammatory	Cyclooxygenase (COX) Enzyme	IC50: 11.56 μM[1]	
2,6-bis-(3',4'- dimethoxybenzyli dene)- cyclohexanone	Anti- inflammatory	Cyclooxygenase (COX) Enzyme	IC50: 20.52 μM[1]	
Diarylidenecyclo hexanone (DAC) derivative Ic	Anti- inflammatory	PGE2 Production Inhibition	IC50: 6.7 ± 0.19 μM[2]	-
DAC derivative	Anti- inflammatory	5-Lipoxygenase (5-LOX)	IC50: 1.4 ± 0.1 μM[2]	-
DAC derivative	Anti- inflammatory	5-Lipoxygenase (5-LOX)	IC50: 1.5 ± 0.13 μM[2]	
2,6-bis-(4- nitrobenzylidene) cyclohexanone	Anticancer	A549 Pulmonary Cancer Cell Line	IC50: 0.48 ± 0.05 mM[3]	
α,β-Unsaturated Carbonyl based Cyclohexanone Derivatives	Compound 3o (containing N- methyl-4- piperidone linker)	Neuroprotective	Acetylcholinester ase (AChE)	IC50: 0.037 μΜ[4]



Oxygenated Cyclohexanone Derivative	(4S, 5S, 6S)-5,6- epoxy-4-hydroxy- 3-methoxy-5- methyl-cyclohex- 2-en-1-one	Antimicrobial	Ralstonia solanacearum	MIC: 15.6 μg/mL[5]
(4S, 5S, 6S)-5,6- epoxy-4-hydroxy- 3-methoxy-5- methyl-cyclohex- 2-en-1-one	Antimicrobial	Various plant pathogenic bacteria	MIC: 125-500 μg/mL[6]	
Cyclohexene Derivatives	(R)-(+)-10a	Anti-sepsis	Nitric Oxide (NO) Production	Potent Inhibitory Activity[7]
(6R, 1S)-(+)-22a	Anti-sepsis	Nitric Oxide (NO) Production	Potent Inhibitory Activity[7]	
(-)-Zeylenone	Anti- inflammatory	Nitric Oxide (NO) Production	IC50: 20.18 μM[8]	
Cyclohexenone Carboxylate Derivatives	Ethyl 3-(2- hydroxy-4,5- dimethoxyphenyl)-5-(naphthalen- 1-yl)-2- cyclohexenone- 6-carboxylate	Anticancer	Not specified	7.83 (unit not specified)[9]
Piperazine Derivatives of Cyclohexanone	2-{1'-Aryl-1'-[4"- (2""- hydroxyethoxy ethyl)piperazin- yl]-methyl}- cyclohexanone hydrochloride (4a-4l)	Antimicrobial	Various bacteria and fungi	Comparable to standard antibiotics[10]



Key Signaling Pathways and Experimental Workflows

The bioactivity of substituted cyclohexanones is often attributed to their interaction with key cellular signaling pathways. Below are diagrams illustrating some of these pathways and a typical experimental workflow for bioactivity screening.

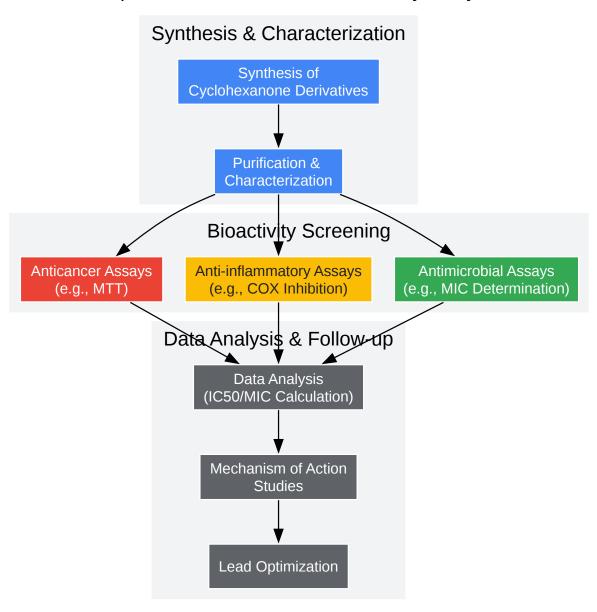


NF-kB Signaling Pathway in Inflammation **LPS** binds TLR4 activates Substituted MyD88 Cyclohexanone **Derivatives** activates /inhibits **IKK** phosphorylates ΙκΒ releases NF-κB translocates to Nucleus nduces transcription of

Pro-inflammatory Cytokines (TNF-α, IL-6)



Experimental Workflow for Bioactivity Analysis



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References

- 1. benchchem.com [benchchem.com]
- 2. Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory polyoxygenated cyclohexene derivatives from Uvaria macclurei -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]
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